2-amino-5-methoxytetralin HCl
Overview
Description
5-methoxy-2-aminotetraline hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is often used in scientific research, particularly in the study of neurological and psychological disorders. The compound has a molecular formula of C11H15NO.HCl and a molecular weight of 213.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-aminotetraline hydrochloride typically involves the following steps :
Addition-Elimination Reaction: 5-methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine to produce an intermediate compound.
Reduction Reaction: The intermediate compound is then reduced using a reducing agent.
Salt Formation: The reduced compound is reacted with a salt-forming agent, followed by reduction with a palladium-carbon catalyst to yield 5-methoxy-2-aminotetraline hydrochloride.
Industrial Production Methods
The industrial production of 5-methoxy-2-aminotetraline hydrochloride involves optimizing the synthetic route to increase yield, reduce preparation costs, and minimize environmental pollution. This method is suitable for large-scale production and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its methoxy and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the desired 5-methoxy-2-aminotetraline hydrochloride .
Scientific Research Applications
5-methoxy-2-aminotetraline hydrochloride has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly in neurotransmitter research.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-methoxy-2-aminotetraline hydrochloride involves its role as a dopamine receptor agonist . It binds to dopamine receptors in the brain, mimicking the effects of dopamine and influencing various neurological pathways. This action makes it a valuable tool in studying dopamine-related disorders and potential treatments.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-aminoindane: Another dopamine receptor agonist with a similar structure and function.
5-methoxy-2-tetralone: A precursor in the synthesis of 5-methoxy-2-aminotetraline hydrochloride.
Uniqueness
5-methoxy-2-aminotetraline hydrochloride is unique due to its specific binding affinity for dopamine receptors and its potential therapeutic applications in neurological research. Its synthesis and chemical properties also distinguish it from other similar compounds.
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCAQWQPIFKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483987 | |
Record name | 2-amino-5-methoxytetralin HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3880-88-4 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3880-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-5-methoxytetralin HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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